molecular formula C18H16ClN3O B2618012 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one CAS No. 1207654-80-5

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one

Katalognummer B2618012
CAS-Nummer: 1207654-80-5
Molekulargewicht: 325.8
InChI-Schlüssel: KAENYDACAAVWSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one, also known as CM-124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CM-124 belongs to the class of pyrazinone derivatives and has been shown to possess anti-inflammatory and anti-fibrotic properties.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the inhibition of transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and inflammation. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to inhibit the phosphorylation of Smad2/3, a downstream effector of TGF-β, thereby blocking the activation of fibroblasts and preventing the deposition of extracellular matrix. In addition, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to inhibit the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to exert anti-fibrotic and anti-inflammatory effects in various tissues and organs. In a study by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce the expression of collagen I and α-smooth muscle actin (α-SMA), two markers of fibrosis, in lung fibroblasts. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to decrease the expression of collagen I and III, as well as α-SMA, in the liver of rats with fibrosis. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its specificity towards the TGF-β signaling pathway, which makes it a promising candidate for the treatment of fibrosis and inflammation. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one. One of the areas of interest is the development of novel formulations or delivery systems that can enhance its solubility and bioavailability. In addition, further studies are needed to investigate the long-term safety and efficacy of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in various disease models. Moreover, the potential synergistic effects of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one with other anti-fibrotic or anti-inflammatory agents should also be explored. Finally, the role of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in other disease conditions, such as cancer and cardiovascular diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is a promising compound with potential therapeutic applications in fibrosis and inflammation. The synthesis method of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one exerts its anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β signaling pathway and reducing the expression of pro-inflammatory cytokines. Although 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has some limitations, it represents a valuable tool for scientific research and holds promise for the development of novel therapies for various diseases.

Synthesemethoden

The synthesis of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. The resulting compound is then treated with acetic anhydride to obtain 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been extensively studied for its therapeutic potential in various diseases, including pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. In a study conducted by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to inhibit the proliferation and migration of lung fibroblasts, suggesting its potential as a treatment for pulmonary fibrosis. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to attenuate liver fibrosis in rats by inhibiting the activation of hepatic stellate cells. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been investigated for its anti-inflammatory effects in inflammatory bowel disease. In a study by Zhang et al. (2020), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce inflammation and improve intestinal barrier function in a mouse model of colitis.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-2-4-14(5-3-13)12-21-17-18(23)22(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENYDACAAVWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.